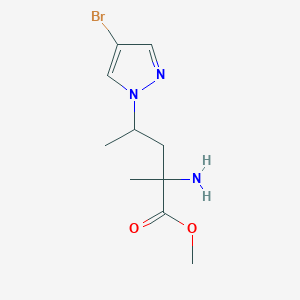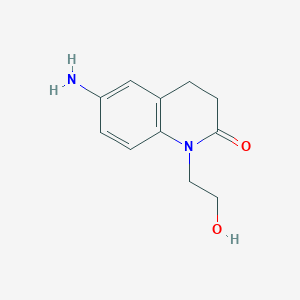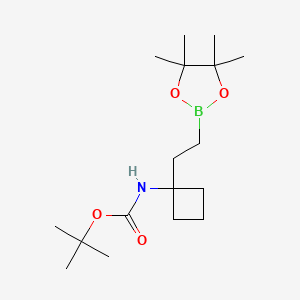![molecular formula C17H23FN2O3 B13546259 Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate CAS No. 2825012-05-1](/img/structure/B13546259.png)
Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and a 5-fluoro-2-formylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-fluoro-2-formylbenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Tert-butyl 4-[(5-fluoro-2-carboxyphenyl)methyl]piperazine-1-carboxylate.
Reduction: Tert-butyl 4-[(5-fluoro-2-hydroxymethylphenyl)methyl]piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It may be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the piperazine ring and the formyl and fluoro substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group instead of the 5-fluoro-2-formylphenyl moiety, making it more reactive in nucleophilic substitution reactions.
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features an aminopyridinyl group, which can engage in different types of interactions compared to the formyl and fluoro groups.
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: This compound lacks the fluoro substituent, which can significantly alter its reactivity and interaction with biological targets.
The uniqueness of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate lies in the combination of the fluoro and formyl groups, which can impart distinct chemical and biological properties.
Propiedades
| 2825012-05-1 | |
Fórmula molecular |
C17H23FN2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-8-6-19(7-9-20)11-14-10-15(18)5-4-13(14)12-21/h4-5,10,12H,6-9,11H2,1-3H3 |
Clave InChI |
WCEOIXHVEUYNQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}prop-2-enamide](/img/structure/B13546190.png)



![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)


![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)


